molecular formula C12H11N3O2 B8476847 5-(1H-indol-2-ylmethyl)-2,4-imidazolidinedione

5-(1H-indol-2-ylmethyl)-2,4-imidazolidinedione

Cat. No. B8476847
M. Wt: 229.23 g/mol
InChI Key: QYASYXWODYQOFU-UHFFFAOYSA-N
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Patent
US05567391

Procedure details

5-(1H-indol-2-ylmethyl)-2,4-imidazolidinedione; 5,5-diphenyl-2,4-imidazolidinedione; 3-butyl-5-methyl-2,4-imidazolidinedione; 3-butyl-5-(phenylmethyl)-2,4-imidazolidinedione; 3-butyl-2,4-imidazolidinedione,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CC1NC(=O)NC1=O.[C:18]1([C:24]2(C3C=CC=CC=3)[NH:28][C:27](=[O:29])[NH:26][C:25]2=[O:30])[CH:23]=CC=C[CH:19]=1.C(N1C(=O)C(C)NC1=O)CCC.C(N1C(=O)C(CC2C=CC=CC=2)NC1=O)CCC.C(N1C(=O)CNC1=O)CCC>>[CH3:19][CH:18]([CH:24]1[NH:28][C:27](=[O:29])[NH:26][C:25]1=[O:30])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC1C(NC(N1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(NC(C1=O)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(NC(C1=O)CC1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(NCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05567391

Procedure details

5-(1H-indol-2-ylmethyl)-2,4-imidazolidinedione; 5,5-diphenyl-2,4-imidazolidinedione; 3-butyl-5-methyl-2,4-imidazolidinedione; 3-butyl-5-(phenylmethyl)-2,4-imidazolidinedione; 3-butyl-2,4-imidazolidinedione,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CC1NC(=O)NC1=O.[C:18]1([C:24]2(C3C=CC=CC=3)[NH:28][C:27](=[O:29])[NH:26][C:25]2=[O:30])[CH:23]=CC=C[CH:19]=1.C(N1C(=O)C(C)NC1=O)CCC.C(N1C(=O)C(CC2C=CC=CC=2)NC1=O)CCC.C(N1C(=O)CNC1=O)CCC>>[CH3:19][CH:18]([CH:24]1[NH:28][C:27](=[O:29])[NH:26][C:25]1=[O:30])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC1C(NC(N1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(NC(C1=O)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(NC(C1=O)CC1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(NCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.